

Application Notes and Protocols for THK5351 PET Scans in Rodent Models

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Compound of Interest

Compound Name: THK5351

Cat. No.: B560637

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Introduction

[S]-¹⁸F-**THK5351** is a quinoline derivative positron emission tomography (PET) radiotracer developed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies.[1][2][3] Preclinical studies in rodent models are crucial for evaluating the efficacy of potential therapeutic agents and for understanding the progression of these neurodegenerative diseases. These application notes provide detailed protocols for the radiosynthesis of ¹⁸F-**THK5351** and its application in PET imaging of rodent models. It is important to note that **THK5351** has been shown to exhibit off-target binding to monoamine oxidase B (MAO-B), which should be considered when interpreting imaging data.[4][5][6]

Data Presentation

In Vitro Binding Affinity

Compound	Brain Region	Kd (nM)	Bmax (pmol/g tissue)	Reference
¹⁸ F-THK5351	AD Hippocampal Homogenates	2.9	368.3	[3]

Biodistribution of ¹⁸F-THK5351 in Mice

The following table summarizes the biodistribution of ^{18}F -**THK5351** in male ICR mice, presented as the percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection.

Organ	2 min	10 min	30 min	60 min
Brain	4.15 ± 0.48	2.56 ± 0.29	0.89 ± 0.12	0.45 ± 0.07
Heart	3.21 ± 0.45	1.89 ± 0.22	0.98 ± 0.15	0.54 ± 0.09
Lungs	5.23 ± 0.88	2.98 ± 0.41	1.45 ± 0.23	0.87 ± 0.14
Liver	15.89 ± 2.11	20.11 ± 2.54	18.98 ± 2.01	15.43 ± 1.87
Kidneys	8.99 ± 1.23	9.54 ± 1.11	7.89 ± 0.98	5.01 ± 0.65
Spleen	2.54 ± 0.34	2.11 ± 0.28	1.54 ± 0.19	0.98 ± 0.12
Bone	1.54 ± 0.21	1.87 ± 0.25	1.99 ± 0.28	2.01 ± 0.31
Muscle	1.87 ± 0.25	1.54 ± 0.19	0.87 ± 0.11	0.43 ± 0.06
Blood	3.54 ± 0.41	2.11 ± 0.26	0.98 ± 0.14	0.54 ± 0.08

Data adapted from Harada et al., Journal of Nuclear Medicine, 2016.

Standardized Uptake Value Ratio (SUVR) in Rodent Models

SUVR is a commonly used semi-quantitative measure in PET imaging. The cerebellum is often used as a reference region due to its typically low tau pathology.

Rodent Model	Brain Region	SUVR (mean \pm SD)	Age	Reference
P301S (Transgenic)	Whole Brain	1.25 \pm 0.08	8 months	[7]
Wild-Type	Whole Brain	1.05 \pm 0.05	8 months	[7]
P301S (Transgenic)	Whole Brain	1.42 \pm 0.11	10 months	[7]
Wild-Type	Whole Brain	1.08 \pm 0.06	10 months	[7]
P301S (Transgenic)	Whole Brain	1.45 \pm 0.13*	12 months	[7]
Wild-Type	Whole Brain	1.10 \pm 0.07	12 months	[7]

*p < 0.001 compared to age-matched wild-type mice.

Experimental Protocols

Radiosynthesis of [^{18}F]THK-5351

This protocol is adapted from the work of Betthauser et al., which describes an automated radiosynthesis routine.[1]

Materials:

- Tosylate precursor (THK-5352)
- [^{18}F]Fluoride
- Kryptofix 222 (K_{222})
- Potassium carbonate (K_2CO_3)
- Acetonitrile (MeCN), anhydrous
- Dimethyl sulfoxide (DMSO)

- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Water for injection
- Sep-Pak Light QMA cartridge
- Sep-Pak C18 cartridge
- Sterile filter (0.22 μm)
- Automated radiosynthesis module (e.g., ELIXYS) or manual setup

Procedure:

- [^{18}F]Fluoride Trapping and Elution:
 - Load the [^{18}F]fluoride in [^{18}O]water onto a pre-conditioned Sep-Pak Light QMA cartridge.
 - Elute the trapped [^{18}F]fluoride into the reaction vessel using a solution of Kryptofix 222 (5.6 mg) and potassium carbonate (1.7 mg) in 80/20 anhydrous acetonitrile/water (700 μL).[\[8\]](#)
 - Rinse the cartridge with an additional 700 μL of anhydrous acetonitrile.[\[8\]](#)
- Azeotropic Drying:
 - Dry the [^{18}F]fluoride/ $\text{K}_{222}/\text{K}_2\text{CO}_3$ mixture by heating at 110°C under a stream of nitrogen or argon and vacuum.
 - Perform two additional azeotropic distillations with 1.5 mL of anhydrous acetonitrile.[\[8\]](#)
- Radiofluorination:
 - Dissolve the THK-5352 precursor (0.1–0.5 mg) in DMSO (500 μL).[\[8\]](#)
 - Add the precursor solution to the dried [^{18}F]fluoride and heat the reaction mixture at 110°C for 7-10 minutes.[\[1\]](#)[\[8\]](#)

- Hydrolysis:
 - Add 1 M HCl to the reaction mixture and heat to remove the protecting group.
- Neutralization and Purification:
 - Neutralize the reaction mixture with NaOH.
 - Purify the crude product using high-performance liquid chromatography (HPLC).
 - Trap the purified [^{18}F]THK-5351 on a C18 Sep-Pak cartridge.
- Formulation:
 - Elute the final product from the C18 Sep-Pak with ethanol and dilute with sterile saline for injection.
 - Pass the final product through a 0.22 μm sterile filter into a sterile vial.

In Vivo PET Imaging of Rodent Models

This protocol provides a general guideline for **THK5351** PET imaging in mice. Specific parameters may need to be optimized based on the scanner and animal model used.

Materials:

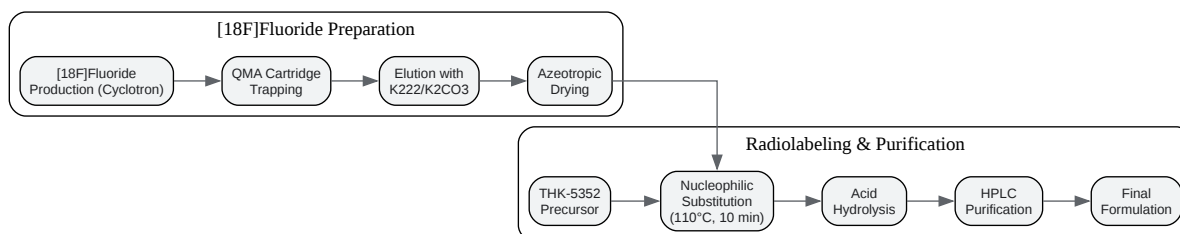
- Transgenic rodent model (e.g., P301S) and wild-type controls
- [^{18}F]THK-5351 radiotracer
- Anesthesia (e.g., isoflurane)
- Small animal PET/CT scanner
- Catheter for tail vein injection (e.g., 30-gauge)
- Heating pad to maintain body temperature
- Physiological monitoring equipment (respiration, temperature)

Procedure:

- Animal Preparation:
 - Fast the animals for 4-6 hours before the scan to reduce variability in tracer uptake. Water can be provided ad libitum.
 - Weigh the animal to calculate the appropriate tracer dose.
- Anesthesia:
 - Induce anesthesia using 3-4% isoflurane in 100% oxygen.[\[2\]](#)
 - Maintain anesthesia with 1.5-2% isoflurane for the duration of the procedure.[\[2\]](#)[\[9\]](#)
 - Place the animal on a heating pad to maintain body temperature at 37°C.
 - Monitor the animal's respiratory rate throughout the scan.
- Radiotracer Administration:
 - The recommended injected dose is typically in the range of 3.7-7.4 MBq (100-200 μ Ci) for a mouse, administered as a bolus via the tail vein.
 - The injection volume should be kept low (e.g., 100-200 μ L) to avoid physiological disturbances.
- PET/CT Imaging:
 - Position the animal in the scanner with the head in the center of the field of view.
 - Acquire a CT scan for attenuation correction and anatomical co-registration.
 - Begin the PET scan immediately after tracer injection for dynamic imaging or after a specific uptake period for static imaging.
 - Dynamic Imaging: Acquire data for 60-90 minutes post-injection.

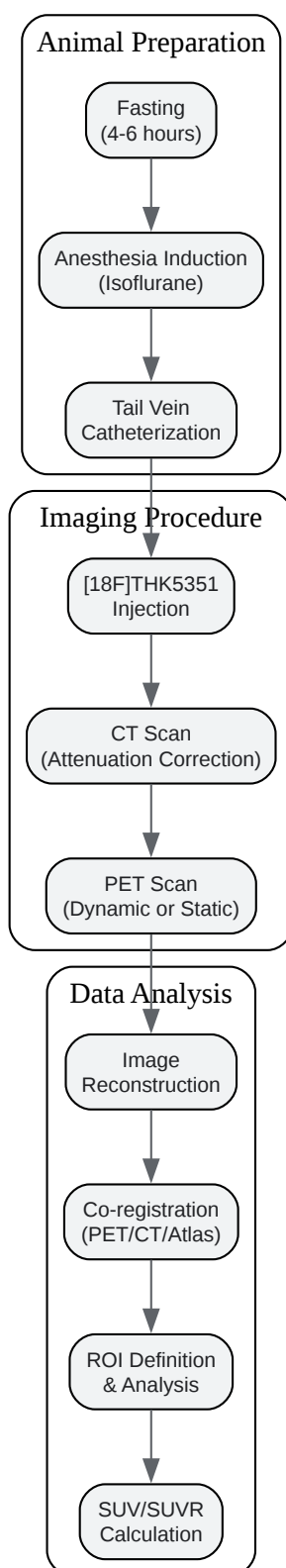
- Static Imaging: A common uptake period is 40-60 minutes post-injection, followed by a 20-30 minute scan.[10]
- Image Reconstruction and Analysis:
 - Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
 - Co-register the PET images with the CT or a brain atlas for anatomical reference.
 - Define regions of interest (ROIs) for quantitative analysis (e.g., hippocampus, cortex, cerebellum).
 - Calculate standardized uptake values (SUV) or SUVr using the cerebellum as a reference region.

Visualizations



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Caption: Automated radiosynthesis workflow for $[^{18}\text{F}]\text{THK5351}$.



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